molecular formula C13H20N4O2S B402801 8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 330181-85-6

8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B402801
CAS No.: 330181-85-6
M. Wt: 296.39g/mol
InChI Key: VCCYWWABDOGASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2S and a molecular weight of 296.394 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological activities. Purines are essential components of nucleic acids and play a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with butylsulfanyl and isopropyl groups under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Alkyl halides, acyl chlorides, DMF or DMSO as solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkylated or acylated purine derivatives.

Scientific Research Applications

8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.

    Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butylsulfanyl and isopropyl groups may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different pharmacokinetics and dynamics compared to other purine derivatives.

Properties

IUPAC Name

8-butylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-5-6-7-20-13-14-10-9(17(13)8(2)3)11(18)15-12(19)16(10)4/h8H,5-7H2,1-4H3,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCYWWABDOGASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.